7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, a butenylthio group, and a dimethylated purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the butenylthio group through a thiol-ene reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the butenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the butenylthio group, converting it to a single bond and forming a saturated thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl hydrogen can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of saturated thioethers.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel purine derivatives with potential biological activities.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer and anti-viral activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the benzyl and butenylthio groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 7-benzyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-8-[(2E)-2-(4-methoxyphenyl)ethylidene]hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness: Compared to similar compounds, 7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the butenylthio group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other purine derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-benzyl-8-[(E)-but-2-enyl]sulfanyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N4O2S/c1-4-5-11-25-17-19-15-14(16(23)21(3)18(24)20(15)2)22(17)12-13-9-7-6-8-10-13/h4-10H,11-12H2,1-3H3/b5-4+ |
InChI Key |
CHHZRFNKAMFSFL-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CC=CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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